Cas no 894015-05-5 (4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide)

4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a substituted thiazole moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the fluoro substituent enhances metabolic stability and binding affinity, while the thiazole ring contributes to structural diversity and electronic properties. Its well-defined molecular structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in experimental and industrial settings.
4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide structure
894015-05-5 structure
Product name:4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide
CAS No:894015-05-5
MF:C18H17FN2O2S2
MW:376.468185186386
CID:5515153

4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-fluoro-N-[2-(4-methyl-2-phenyl-5-thiazolyl)ethyl]-
    • 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide
    • Inchi: 1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3
    • InChI Key: WHXPATVYQVHNAJ-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2SC(C3=CC=CC=C3)=NC=2C)(=O)=O)=CC=C(F)C=C1

4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2011-0043-3mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2011-0043-1mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2011-0043-4mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2011-0043-30mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2011-0043-20mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2011-0043-75mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2011-0043-10μmol
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2011-0043-20μmol
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2011-0043-5μmol
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2011-0043-100mg
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
894015-05-5 90%+
100mg
$248.0 2023-05-17

Additional information on 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide

Comprehensive Overview of 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide (CAS No. 894015-05-5)

The compound 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide (CAS No. 894015-05-5) is a sulfonamide derivative with a unique thiazole core structure. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactive properties. The presence of a fluorine atom and a phenyl-thiazole moiety enhances its molecular stability and binding affinity, making it a promising candidate for drug discovery and material science applications.

In recent years, the demand for fluorinated compounds like 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide has surged, driven by their role in medicinal chemistry and crop protection. Researchers are particularly interested in its sulfonamide group, which is known for its antibacterial and enzyme inhibitory effects. The compound's CAS No. 894015-05-5 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

The thiazole ring in this molecule is a privileged scaffold in drug design, often associated with anti-inflammatory, anticancer, and antimicrobial activities. Coupled with the fluoro-substituted benzene group, the compound exhibits improved lipophilicity and metabolic resistance, key factors in pharmacokinetic optimization. These attributes align with current trends in precision medicine and targeted therapy, where small-molecule inhibitors are increasingly sought after.

From a synthetic perspective, 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide is synthesized via multi-step organic reactions, including sulfonylation and cyclization techniques. Its structural complexity and functional diversity make it a valuable intermediate for heterocyclic chemistry. Laboratories often optimize its yield using green chemistry principles, addressing the growing emphasis on sustainable synthesis in the chemical industry.

In the context of AI-driven drug discovery, this compound's molecular descriptors (e.g., LogP, polar surface area) are frequently analyzed using machine learning models to predict its ADMET properties. Such computational approaches reduce R&D costs and accelerate lead compound identification, a hot topic in biotech innovation. Searches for "thiazole sulfonamide applications" or "fluoroaryl compounds in drug design" often cite CAS No. 894015-05-5 as a reference.

Beyond pharmaceuticals, 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide is explored in material science for its potential in organic electronics and polymer additives. Its electron-withdrawing and π-conjugated system contribute to charge transport properties, relevant for OLEDs and sensors. This multidisciplinary appeal underscores its versatility and aligns with industry 4.0 demands for smart materials.

Regulatory and patent landscapes for this compound are also evolving, with several IP filings covering its synthetic methods and therapeutic uses. Companies investing in novel chemical entities (NCEs) prioritize such molecules to strengthen product pipelines. The keyword "CAS 894015-05-5 supplier" trends in B2B searches, reflecting commercial interest in high-purity intermediates.

In conclusion, 4-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide represents a chemically versatile and biologically relevant compound. Its integration into cutting-edge research across pharma, agrochemistry, and advanced materials ensures its continued prominence in scientific literature and industrial applications.

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